3'-氯-3'-脱氧尿苷

描述

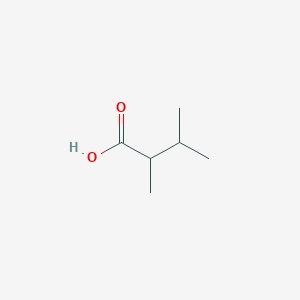

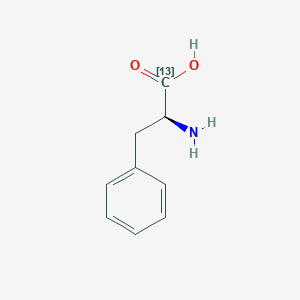

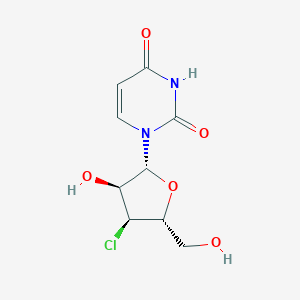

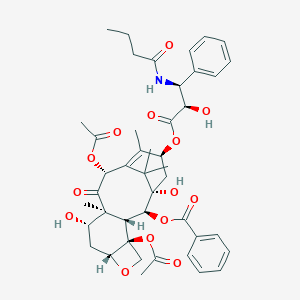

3’-Chloro-3’-deoxyuridine is a chemical compound . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine .

Synthesis Analysis

Four pharmaceutically relevant nucleoside analogues (5-fluoro-2′-deoxyuridine, 5-chloro-2′-deoxyuridine, 5-bromo-2′-deoxyuridine, and 5-iodo-2′-deoxyuridine) have been synthesized by using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP). Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides, achieving up to 90% conversion at the 10 mM scale with 30 min residence time .Molecular Structure Analysis

The molecular formula of 3’-Chloro-3’-deoxyuridine is C9H11ClN2O5. Its average mass is 262.647 Da and its mono-isotopic mass is 262.035645 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3’-Chloro-3’-deoxyuridine are not detailed in the search results, it’s worth noting that thymidine analogues like this one are often used in biochemical research and drug development .科学研究应用

寡核苷酸偶联物

- 寡核苷酸-吖啶偶联物:Asseline 等人 (1996) 的一项研究探讨了与吖啶衍生物连接的寡核苷酸的合成和结合特性,包括 3'-位的修饰,这与 3'-氯-3'-脱氧尿苷相关。这些偶联物显示出在分子生物学和治疗干预中应用的潜力 (Asseline 等人,1996)。

结构分析

- 分子和晶体结构:Suck 等人 (1972) 报告了 2'-氯-2'-脱氧尿苷的分子和晶体结构,提供了对与 3'-氯-3'-脱氧尿苷密切相关的氯-脱氧尿苷的物理和化学性质的见解 (Suck 等人,1972)。

酶促研究

- 核糖核苷二磷酸还原酶研究:Stubbe 和 Ackles (1983) 研究了尿苷 5'-二磷酸在酶促转化过程中的 3'-C--H 键的裂解,这与理解 3'-氯-3'-脱氧尿苷的酶促相互作用有关 (Stubbe 和 Ackles,1983)。

化学修饰研究

- DNA 中的化学修饰:Eremeeva 等人 (2016) 的研究讨论了 5-氯-2'-脱氧尿苷作为化学修饰基因组的一个组成部分,重点关注其对双链稳定性和 DNA 聚合酶掺入特性的影响。这突出了氯脱氧尿苷在基因工程和 DNA 研究中的作用 (Eremeeva 等人,2016)。

水解研究

- 衍生物的水解反应:Ora 等人 (2002) 对二核糖核苷磷酰胺的水解反应(包括 3'-氨基-3'-脱氧尿苷)的研究提供了对类似化合物(如 3'-氯-3'-脱氧尿苷)的水解行为的见解 (Ora 等人,2002)。

振动研究

- 核苷类似物的振动分析:Bailey 等人 (1999) 对 5-氯-2'-脱氧尿苷(3'-氯-3'-脱氧尿苷的类似物)进行了振动研究,这有助于理解此类化合物的分子动力学和相互作用 (Bailey 等人,1999)。

安全和危害

While specific safety data for 3’-Chloro-3’-deoxyuridine was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Recent advances in double- and triple-S-phase labeling using 5-iodo-2′-deoxyuridine (IdU), 5-chloro-2′-deoxyuridine (CldU), and 5-ethynyl-2′-deoxyiridine (EdU) have raised questions about the bioavailability time of these modified nucleotides. Future research will likely continue to explore these questions and the potential applications of these compounds .

属性

IUPAC Name |

1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSUZFLOJSMXTE-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172153 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3'-deoxyuridine | |

CAS RN |

18810-36-1 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)